TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE
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Overview
Description
TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate typically involves the annulation of cyclopentane and azetidine rings. One common method includes the reaction of tert-butyl 2-azaspiro[3.4]octane-1-carboxylate with appropriate reagents under controlled conditions . Another approach involves the use of cyclopentane derivatives and azetidine intermediates, which are subjected to annulation reactions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate may involve large-scale synthesis using similar annulation strategies. The process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include various oxo derivatives, reduced spirocyclic compounds, and substituted analogs, depending on the reagents and conditions used .
Scientific Research Applications
TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE has diverse applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 2-azaspiro[3.4]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spiro ring, offering different chemical properties.
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Features an oxo group, which influences its reactivity and applications.
Uniqueness
TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and development .
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.4]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-12(8-13-9)6-4-5-7-12/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQPJAKRZGHGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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